molecular formula C22H22N2S B2455561 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 371116-08-4

1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

カタログ番号 B2455561
CAS番号: 371116-08-4
分子量: 346.49
InChIキー: VSGVWUUAWVFUHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (PPTQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPTQ has been identified as a promising candidate for developing new drugs with diverse pharmacological activities such as antitumor, antiviral, and anti-inflammatory effects.

作用機序

The mechanism of action of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is not fully understood. However, several studies have suggested that 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exerts its pharmacological effects by modulating various signaling pathways. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and inflammation. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to exert various biochemical and physiological effects. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has also been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

実験室実験の利点と制限

1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several advantages and limitations for lab experiments. One of the major advantages of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is its broad pharmacological activity, which makes it a potential candidate for developing drugs with diverse therapeutic applications. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is also relatively easy to synthesize, which makes it a cost-effective compound for lab experiments.
However, 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione also has several limitations for lab experiments. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has poor solubility in water, which makes it difficult to administer in vivo. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione also has low bioavailability, which limits its therapeutic potential. Additionally, 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.

将来の方向性

There are several future directions for 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione research. One of the most significant future directions is to optimize the synthesis method of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione to improve its purity and yield. Another future direction is to investigate the pharmacokinetics and toxicity of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in vivo to determine its potential as a therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione and to identify its molecular targets. Finally, future research should focus on developing new derivatives of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione with improved pharmacological properties.

合成法

1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-phenylacetophenone with 2-aminobenzophenone in the presence of a base to form the corresponding imine intermediate. The imine intermediate is then reduced with sodium borohydride to give the desired 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione product. The purity and yield of the final product can be optimized by using appropriate purification techniques such as column chromatography.

科学的研究の応用

1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has shown promising results in various scientific research applications. One of the most significant applications of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is in the field of cancer research. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to possess potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exerts its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has also been identified as a potential candidate for developing new antiviral drugs. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to inhibit the replication of viruses such as influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exerts its antiviral effects by inhibiting viral entry, replication, and assembly.

特性

IUPAC Name

2-phenyl-1-(2-phenylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2S/c25-22-19-13-7-8-14-20(19)24(16-15-17-9-3-1-4-10-17)21(23-22)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGVWUUAWVFUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。